2,2-Bis[(cyclopent-1-en-1-yl)oxy]ethyl prop-2-enoate, also known as 2,2-di(cyclopenten-1-yloxy)ethyl prop-2-enoate, is a chemical compound with the molecular formula and a molecular weight of approximately 264.32 g/mol. This compound features two cyclopentene rings connected via an ether linkage to an ethyl prop-2-enoate moiety. It is classified under the category of esters and is notable for its potential applications in polymer chemistry and material science .
The synthesis of 2,2-Bis[(cyclopent-1-en-1-yl)oxy]ethyl prop-2-enoate can be accomplished through several methods:
In industrial settings, the synthesis is conducted in large-scale reactors where precise control over temperature, pressure, and reactant concentrations is maintained to optimize reaction efficiency and minimize by-products .
The molecular structure of 2,2-Bis[(cyclopent-1-en-1-yl)oxy]ethyl prop-2-enoate can be represented using various structural formulas:
C=CC(=O)OCC(OC1=CCCC1)OC2=CCCC2
SQDDWMVUEYKDMQ-UHFFFAOYSA-N
The compound has a polar surface area (PSA) of 44.76 Ų and a logP value of 3.21, indicating its hydrophobic nature which may influence its solubility and interaction with biological systems .
2,2-Bis[(cyclopent-1-en-1-yl)oxy]ethyl prop-2-enoate is known to participate in various chemical reactions:
Common reagents used in these reactions include initiators like benzoyl peroxide for polymerization and various catalysts for esterification processes. The resulting products are often utilized in industrial applications such as adhesives and coatings due to their enhanced durability .
The mechanism of action for 2,2-Bis[(cyclopent-1-en-1-yl)oxy]ethyl prop-2-enoate primarily revolves around its ability to undergo polymerization. When exposed to heat or UV light in the presence of initiators, the double bonds in the propene structure can initiate radical formation leading to chain growth polymerization. This results in cross-linked networks that enhance the material properties such as tensile strength and thermal stability .
While specific data on density and boiling point are not readily available, it is known that compounds similar in structure tend to exhibit moderate volatility and solubility characteristics.
The chemical properties include:
These properties suggest that the compound may have applications in environments where low volatility and good adhesion are critical .
The applications of 2,2-Bis[(cyclopent-1-en-1-yl)oxy]ethyl prop-2-enoate span across various scientific fields:
CAS No.:
CAS No.:
CAS No.: 1349245-31-3
CAS No.: 270928-69-3
CAS No.: 4461-52-3